molecular formula C18H11BrO B7909380 3-bromotetraphen-12(7H)-one

3-bromotetraphen-12(7H)-one

Cat. No.: B7909380
M. Wt: 323.2 g/mol
InChI Key: UERYBEVVCAKTGH-UHFFFAOYSA-N
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Description

3-bromotetraphen-12(7H)-one is an organic compound that belongs to the class of brominated aromatic ketones. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring and a ketone functional group. Brominated aromatic ketones are often used in organic synthesis and have various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromotetraphen-12(7H)-one typically involves the bromination of tetraphen-12(7H)-one. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or under reflux.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The choice of brominating agent, solvent, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-bromotetraphen-12(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May be used in the study of biological pathways and interactions involving brominated compounds.

    Industry: Used in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 3-bromotetraphen-12(7H)-one would depend on its specific application

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-chlorotetraphen-12(7H)-one: Similar structure with a chlorine atom instead of bromine.

    3-fluorotetraphen-12(7H)-one: Similar structure with a fluorine atom instead of bromine.

    3-iodotetraphen-12(7H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-bromotetraphen-12(7H)-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs.

Properties

IUPAC Name

3-bromo-7H-benzo[a]anthracen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO/c19-14-7-8-15-12(10-14)5-6-13-9-11-3-1-2-4-16(11)18(20)17(13)15/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYBEVVCAKTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(C=C2)C=C(C=C3)Br)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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